

Pemigatinib systematic review efficacy safety profile

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Efficacy and Safety Profile of Pemigatinib

The table below summarizes the consolidated efficacy and safety data for **pemigatinib** from a systematic review of five studies involving 459 patients [1] [2].

Parameter	Summary Data
Overall Objective Response Rate (ORR)	43.2% [1] [2]
Complete Response (CR) Rate	3% [1] [2]
Stable Disease (SD) Rate	36.9% [1] [2]
Disease Control Rate (DCR = ORR + SD)	80.1%
Disease Progression	14.9% [1] [2]
Median Progression-Free Survival (PFS)	Ranged from 6.3 to 8.7 months across studies [1] [2]

Parameter	Summary Data
Most Common Adverse Events (AEs)	Hyperphosphatemia (48%), Diarrhea (28.6%), Fatigue (33%), Dry Eyes (20.1%) [1] [2]

Comparison with Other Targeted Therapies

For context, the table below compares **pemigatinib** with other approved targeted therapies for cholangiocarcinoma, based on a separate systematic review focused on safety profiles [3] [4].

Therapy	Target	Most Common Adverse Events	Unique / Notable Adverse Events
Pemigatinib	FGFR1-3	Alopecia, diarrhea, fatigue, dysgeusia (metallic taste) [3] [4]	Hyperphosphatemia, ocular disorders (e.g., dry eyes) [1] [3] [4]
Futibatinib	FGFR1-4	Alopecia, diarrhea, fatigue, dysgeusia [3] [4]	Hyperphosphatemia, hypophosphatemia, ocular disorders [3] [4]
Ivosidenib	IDH1	Diarrhea, fatigue, nausea [3] [4]	QTc interval prolongation (dose-dependent) [3] [4]

A key similarity between the FGFR inhibitors (**pemigatinib** and futibatinib) is their association with **on-target toxicities**, such as **hyperphosphatemia**, due to the role of FGFR signaling in phosphate metabolism [3] [4]. These AEs are generally manageable with dose modifications and supportive care [3] [4] [2].

Key Experimental Protocols and Evidence

Understanding the design of pivotal studies is crucial for interpreting the data. Here are the methodologies from key trials that form the evidence base for **pemigatinib**.

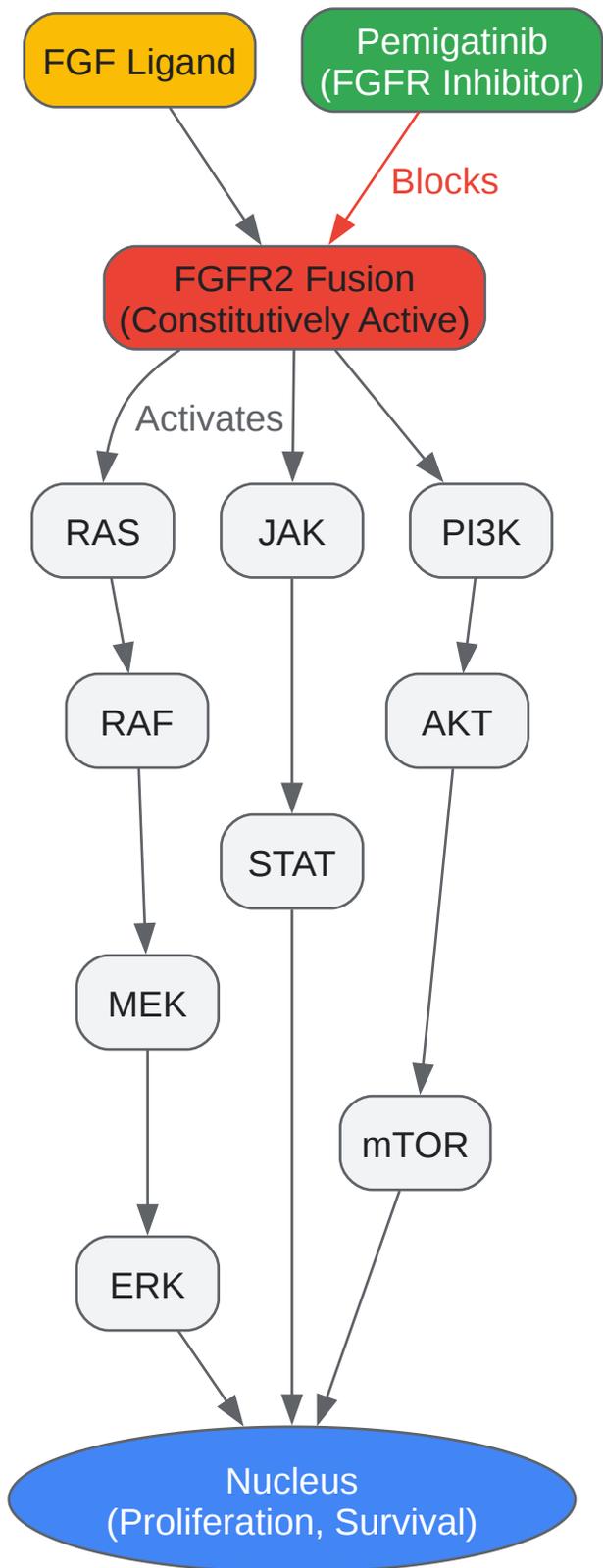
- **FIGHT-202 (Pivotal Phase II Trial)**: This was a multicenter, open-label, single-arm study that evaluated **pemigatinib** in patients with locally advanced or metastatic cholangiocarcinoma who had

progressed on at least one prior line of therapy [5]. The primary endpoint was **Objective Response Rate (ORR)** assessed by an Independent Review Committee (IRC) according to RECIST v1.1 criteria. The key patient subgroup for efficacy was Cohort A, which consisted of patients with *FGFR2* fusions or rearrangements [5].

- **FIGHT-302 (Ongoing Phase III Trial):** This is an open-label, randomized controlled trial designed to compare **pemigatinib** head-to-head with standard first-line chemotherapy (gemcitabine + cisplatin) in patients with untreated, unresectable, or metastatic cholangiocarcinoma with *FGFR2* rearrangements [5] [6]. The primary endpoint is **Progression-Free Survival (PFS)**. A key feature of the design is that patients whose disease progresses on the chemotherapy arm are permitted to **cross over** to receive **pemigatinib** [5] [6].
- **Systematic Review (Rasool et al., 2025):** This review followed the PICO framework, searching five major databases (PubMed, Scopus, Embase, Cochrane, Web of Science) up to September 2024 [1] [2]. It included two phase II trials, one prospective cohort study, and two retrospective cohort studies. The quality of non-randomized studies was assessed using the MINORS tool and the Newcastle-Ottawa Scale [1] [2].

Mechanism of Action and Signaling Pathway

Pemigatinib is a selective, competitive inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3 [1]. The following diagram illustrates how its mechanism disrupts the oncogenic signaling driven by *FGFR2* fusions in cholangiocarcinoma.



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This mechanism leads to the inhibition of tumor cell proliferation, survival, and angiogenesis, thereby exerting an antitumor effect in *FGFR2*-altered cancers [1].

Research Implications and Future Directions

Current evidence positions **pemigatinib** as an important treatment option for the subset of patients with *FGFR2*-altered cholangiocarcinoma. However, several key implications and future research directions emerge:

- **Modest Efficacy and Combination Strategies:** The ORR of less than 50% and low complete response rate highlight the need for more effective strategies [1] [2]. Research is exploring combinations, such as **pemigatinib** with immune checkpoint inhibitors (e.g., sintilimab), based on preclinical evidence that FGFR inhibition can modulate the tumor microenvironment [7].
- **Managing Adverse Events:** Proactive monitoring and management of AEs, particularly **hyperphosphatemia**, are crucial for maintaining patients on treatment and preserving quality of life [1] [3] [2]. These toxicities are generally manageable with dose adjustments [3] [4].
- **Biomarker-Driven Patient Selection:** The efficacy of **pemigatinib** is highly dependent on the presence of *FGFR2* fusions or rearrangements, underscoring the necessity of routine and comprehensive molecular profiling, potentially including RNA-based sequencing to best identify these alterations [5].

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